2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound, with the molecular formula C₁₇H₁₆FN₃O₃S₂ and molecular weight 393.45 g/mol, features a benzothiadiazine-dioxide core substituted with a fluoro group at the 7-position, a sulfanyl linker, and an acetamide group terminating in a 4-methoxyphenyl moiety . Its IUPAC name reflects this complex architecture, which combines electron-withdrawing (fluoro, sulfonyl) and electron-donating (methoxy) groups. The benzothiadiazine-dioxide scaffold is known for its metabolic stability and bioactivity in medicinal chemistry, while the sulfanyl-acetamide linkage enhances solubility and binding affinity .
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c1-24-12-5-3-11(4-6-12)18-15(21)9-25-16-19-13-7-2-10(17)8-14(13)26(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOSWMIZGXDMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,2,4]thiadiazine ring.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the dioxido group: The oxidation of the thiadiazine ring to introduce the dioxido group can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Thioether formation: The thioether linkage is formed by reacting the thiadiazine derivative with a suitable thiol compound.
Acetamide formation: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substitution at the benzothiadiazine 3-position with sulfanyl-acetamide is conserved across analogs.
- The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 3-fluorophenyl in BG15148 .
Acetamide Derivatives with Heterocyclic Cores
Compounds with sulfonyl/sulfanyl-acetamide groups but divergent heterocyclic cores exhibit varied bioactivities:
Key Observations :
- The quinazoline-sulfonyl analog () shows potent anti-cancer activity, suggesting that the target compound’s benzothiadiazine core could be optimized for oncology applications.
- The oxadiazole derivative () highlights the role of sulfanyl linkers in enzyme inhibition, a property that may extend to the target compound.
Pharmacokinetic and Electronic Properties
- LogP (XlogP) : The target compound has a calculated XlogP of 2.9 , indicating moderate lipophilicity, which is lower than the thiazole-piperazine analog (XlogP ~3.5, inferred from ) but higher than the oxadiazole derivative (XlogP ~2.1, inferred from ) .
- Hydrogen Bonding: With 6 H-bond acceptors and 2 H-bond donors, the target compound may exhibit stronger protein-binding than simpler analogs like N-(4-methoxyphenyl)acetamide (), which lacks the sulfonyl and benzothiadiazine groups .
Biological Activity
The compound 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The IUPAC name of the compound indicates its structural complexity. The core structure includes a benzothiadiazine moiety, which is known for various biological activities. The presence of a fluorine atom and a methoxyphenyl group enhances its chemical properties.
Molecular Formula
- Molecular Formula : C13H11F4N3O4S2
- Molecular Weight : 386.43 g/mol
| Property | Value |
|---|---|
| Solubility | Not available |
| LogP | 2.1 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially affecting metabolic pathways associated with inflammation and cancer.
Therapeutic Applications
- Anti-inflammatory Properties : Research indicates that compounds similar to this one possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Some derivatives of benzothiadiazine have shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Effects : The presence of sulfur and fluorine in the structure may contribute to antimicrobial properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzothiadiazine derivatives. The results indicated that certain compounds inhibited tumor growth in xenograft models, suggesting potential therapeutic applications against various cancers .
Case Study 2: Enzyme Inhibition
Research conducted on related compounds demonstrated their ability to inhibit specific enzymes involved in metabolic processes. For instance, the inhibition of cyclooxygenase (COX) enzymes was noted, which could lead to reduced inflammatory responses .
In Vitro and In Vivo Studies
In vitro studies have shown that the compound exhibits significant activity against various cancer cell lines, including breast and lung cancer cells. In vivo studies in animal models have also indicated promising results regarding tumor reduction and improved survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
